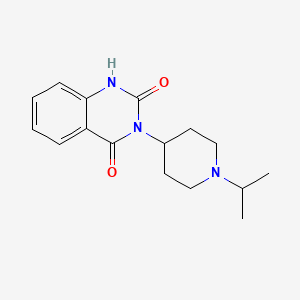
N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide, also known as compound X, is a novel small molecule that has gained significant attention due to its potential applications in scientific research. The compound has been synthesized using various methods and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Compound X has shown potential applications in various scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In neuroscience, N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X has been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases.
Wirkmechanismus
The mechanism of action of N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X is not fully understood. However, studies have shown that N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X inhibits the activity of various enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). HDACs are enzymes that are involved in the regulation of gene expression, and MMPs are enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of these enzymes by N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X leads to various biological effects, including inhibition of cell proliferation and migration.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. Compound X has also been shown to modulate the immune response by reducing inflammation and cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X in lab experiments is its high potency and selectivity. Compound X has been shown to be highly effective in inhibiting the activity of HDACs and MMPs at low concentrations. Another advantage is its stability and solubility, which make it easy to handle and store. However, one limitation of using N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X in lab experiments is its high cost, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the research and development of N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other scientific research areas, such as infectious diseases and cardiovascular diseases. Additionally, future studies could focus on optimizing the synthesis method of N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X to improve its yield and reduce its cost.
Synthesemethoden
Compound X has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig coupling reaction, and Sonogashira coupling reaction. The most common method used to synthesize N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with 4-pyridylboronic acid in the presence of a palladium catalyst. The reaction yields N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide X in good to excellent yields.
Eigenschaften
IUPAC Name |
N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(17-14-6-8-16-9-7-14)13-5-4-11-2-1-3-12(11)10-13/h4-10H,1-3H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWVNCIXZLYSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-4-yl-2,3-dihydro-1H-indene-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7467970.png)
![1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole](/img/structure/B7467972.png)
![3-[2-Hydroxy-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7467995.png)

![2-(4-bromophenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide](/img/structure/B7468004.png)

![4-ethyl-N-(3-fluorophenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7468011.png)
![3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468027.png)
![2-[(4-Cyanoanilino)methyl]benzonitrile](/img/structure/B7468035.png)


![ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate](/img/structure/B7468052.png)
![1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7468055.png)
